CDK2/Cyclin A2 Enzyme Inhibition: A Direct Comparison with 3'-Nitroflavone
In a direct head-to-head comparison, 3',5'-dimethoxyflavone and 3'-nitroflavone were evaluated for their ability to inhibit CDK2/cyclin A2 enzyme activity. The study found that 3',5'-dimethoxyflavone inhibited CDK2/cyclin A2 with an IC50 of 7.19 μM, while the comparator, 3'-nitroflavone, exhibited an IC50 of 6.17 μM [1]. This demonstrates that while 3'-nitroflavone is a slightly more potent inhibitor in this specific assay, 3',5'-dimethoxyflavone remains a relevant and well-characterized inhibitor of this critical cell cycle kinase.
| Evidence Dimension | CDK2/cyclin A2 enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 7.19 μM |
| Comparator Or Baseline | 3'-nitroflavone: IC50 = 6.17 μM |
| Quantified Difference | 1.02 μM higher IC50 for 3',5'-dimethoxyflavone |
| Conditions | In vitro CDK2/cyclin A2 enzyme assay |
Why This Matters
This data provides a precise, quantifiable benchmark for CDK2 inhibitory activity, allowing researchers to select 3',5'-dimethoxyflavone for studies where its specific potency and off-target profile (relative to a nitro-substituted analog) are desired.
- [1] Begwani, K. V., Dawne, H. A., Wagal, O. S., Sathaye, S., Joshi, U. J., Bhojwani, H. R., ... & Gude, R. P. (2021). Studies in molecular modeling, in-vitro CDK2 inhibition and antimetastatic activity of some synthetic flavones. Frontiers in Bioscience-Landmark, 26(4), 664-681. View Source
